Florfenicol

Übersicht

Beschreibung

Florfenicol ist ein synthetisches, breitbandantibiotisches Mittel, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist ein fluoriertes Analogon von Thiamphenicol und Chloramphenicol, das entwickelt wurde, um die bakterielle Proteinsynthese zu hemmen, indem es an die 50S-Ribosomenuntereinheit bindet . Diese Verbindung ist gegen eine Vielzahl von grampositiven und gramnegativen Bakterien wirksam, was es zu einem wertvollen Werkzeug bei der Behandlung von Infektionen bei Nutz- und Wassertieren macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die antibiotische Potenz und das Spektrum von Thiamphenicol verbessern. Die Synthese beinhaltet typischerweise die Acetylierung von Thiamphenicol, bei der die Hydroxylgruppe durch eine fluorierte Acetylgruppe ersetzt wird . Diese Modifikation erhöht seine antibakterielle Aktivität und reduziert potenzielle Nebenwirkungen im Zusammenhang mit Knochenmarktoxizität .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet das Mischen der Verbindung mit Lösungsmitteln wie Dimethylacetamid und Polyethylenglykol, gefolgt von der Zugabe von Wasser, um das gewünschte Volumen zu erreichen. Das Gemisch wird dann gerührt, gemischt und filtriert, um eine Florfenicollösung zu erhalten . Eine andere Methode beinhaltet die Herstellung einer Florfenicollösung mit organischen Lösungsmitteln, Cosolventien, Netzmitteln, pH-Puffermitteln und Stabilisatoren, um ihre Löslichkeit und Stabilität zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Florfenicol is synthesized through a series of chemical reactions that enhance the antibiotic potency and spectrum of thiamphenicol. The synthesis typically involves the acetylation of thiamphenicol, where the hydroxyl group is replaced with a fluorinated acetyl group . This modification increases its antibacterial activity and reduces potential side effects related to bone marrow toxicity .

Industrial Production Methods: Industrial production of this compound involves mixing the compound with solvents like dimethylacetamide and polyethylene glycol, followed by the addition of water to achieve the desired volume. The mixture is then stirred, mixed, and filtered to obtain a this compound solution . Another method involves preparing a this compound solution with organic solvents, cosolvents, wetting agents, pH buffering agents, and stabilizing agents to enhance its solubility and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Florfenicol durchläuft verschiedene chemische Reaktionen, darunter die Acetylierung, die für seine Synthese entscheidend ist . Es nimmt auch an Substitutionsreaktionen teil, bei denen die Hydroxylgruppe durch eine fluorierte Acetylgruppe ersetzt wird .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Thiamphenicol, Acetylchlorid und Fluorierungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität der Fluorgruppe zu erhalten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, ein fluoriertes Derivat von Thiamphenicol .

Wissenschaftliche Forschungsanwendungen

This compound wird in der Veterinärmedizin häufig zur Behandlung von bakteriellen Infektionen bei Nutz- und Wassertieren eingesetzt . Es hat sich als wirksam gegen Atemwegsinfektionen bei Rindern und Schafen, Darminfektionen bei Geflügel und verschiedene Krankheiten in der Aquakultur erwiesen . Zusätzlich wurde this compound hinsichtlich seiner potenziellen Verwendung in der Nanotechnologie untersucht, um seine Abgabe und Wirksamkeit als antimikrobielles Mittel zu verbessern .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die bakterielle Proteinsynthese hemmt. Es bindet an die 50S-Ribosomenuntereinheit und verhindert die Translokationsschritte der Proteinsynthese . Diese Wirkung stört das Bakterienwachstum und die -replikation und macht es zu einem wirksamen bakteriostatischen Mittel .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

1. Treatment of Bacterial Infections in Livestock

Florfenicol is widely used in livestock, particularly for treating respiratory diseases in swine caused by pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, and Bordetella bronchiseptica. Its efficacy has been demonstrated in clinical settings, where it has been shown to improve clinical scores and reduce mortality rates associated with these infections .

2. Bovine Mastitis

A systematic review highlighted the effectiveness of this compound in treating bovine mastitis caused by various pathogens, including Streptococcus agalactiae and Staphylococcus aureus. In a double-blind study involving 861 cows, this compound was administered via intramammary infusion, resulting in significant reductions in somatic cell counts and culture positivity rates .

3. Equine Applications

While this compound is not the first choice for equine infections due to potential adverse reactions, it has been noted for its effectiveness against certain bacterial infections. Studies have indicated that this compound can be beneficial for treating specific conditions in horses, although further safety evaluations are necessary .

Aquaculture

1. Treatment of Fish Diseases

this compound has been approved for use in aquaculture since 2000 and is particularly effective against bacterial diseases in fish. It has shown superior efficacy compared to other antibiotics like thiamphenicol and oxytetracycline in treating conditions such as furunculosis in salmonids caused by Aeromonas salmonicida and infections in rainbow trout caused by Flavobacterium psychrophilum. .

2. Environmental Impact

Research indicates that this compound can affect aquatic microbial communities. Higher concentrations have been linked to changes in nitrogen cycling processes, with potential implications for water quality management in aquaculture systems .

Pharmacokinetics and Resistance

1. Pharmacokinetic Studies

this compound's pharmacokinetic properties have been extensively studied to optimize dosing regimens across different animal species. Its bioavailability and tissue distribution are critical factors influencing its therapeutic effectiveness .

2. Antimicrobial Resistance Concerns

The use of this compound has raised concerns regarding the development of antimicrobial resistance (AMR). Studies have shown that exposure to this compound can lead to increased abundance of resistance genes among enteric microbes, highlighting the need for careful management of its application to mitigate resistance development .

Summary Table: Applications of this compound

Wirkmechanismus

Florfenicol exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation steps of protein synthesis . This action disrupts bacterial growth and replication, making it an effective bacteriostatic agent .

Vergleich Mit ähnlichen Verbindungen

Florfenicol ähnelt Chloramphenicol und Thiamphenicol, beides Phenicol-Antibiotika . this compound ist aufgrund seiner fluorierten Struktur einzigartig, die seine antibakterielle Aktivität verbessert und das Risiko einer Knochenmarktoxizität reduziert . Im Gegensatz zu Chloramphenicol ist this compound nicht anfällig für den Abbau durch bakterielle Enzyme, wodurch es in Umgebungen mit hohen Bakterienlasten effektiver ist .

Liste ähnlicher Verbindungen:- Chloramphenicol

- Thiamphenicol

- Azidamfenicol

Biologische Aktivität

Florfenicol is a broad-spectrum bacteriostatic antibiotic primarily used in veterinary medicine. It is a synthetic fluorinated analog of thiamphenicol and chloramphenicol, functioning by inhibiting bacterial protein synthesis through ribosomal activity. This article delves into the biological activity of this compound, exploring its efficacy against various pathogens, pharmacokinetics, and potential applications in treating infections.

This compound exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This mechanism is similar to that of chloramphenicol but with enhanced potency against a wider range of bacteria, including both Gram-positive and Gram-negative species . The compound has shown significant activity against pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma bovis, making it a valuable tool in managing respiratory diseases in livestock .

Efficacy Against Pathogens

This compound has been extensively studied for its effectiveness in treating various bacterial infections in veterinary settings. Below is a summary table highlighting its efficacy against selected pathogens:

Pharmacokinetics

The pharmacokinetic profile of this compound varies across species. In pigs, this compound is rapidly absorbed and widely distributed throughout the body, with slow elimination rates observed in infected animals . In studies involving cattle, this compound demonstrated effective serum concentrations that correlate with therapeutic outcomes, particularly in respiratory disease management .

Case Studies

-

Field Trial on Respiratory Disease :

A randomized clinical trial involving 130 Belgian blue beef calves assessed the efficacy of this compound compared to oxytetracycline during an outbreak of respiratory disease. Results indicated a mean healing time of 2.5 days for the this compound group versus 3.1 days for the oxytetracycline group (P = .04). The cure rate was significantly higher in the this compound group (80.6%) compared to the oxytetracycline group (60.3%) after treatment . -

Treatment of Caseous Lymphadenitis :

A study evaluated this compound's effectiveness against Corynebacterium pseudotuberculosis, which causes caseous lymphadenitis in sheep and goats. Results showed improved clinical outcomes and remission maintenance compared to control groups, suggesting this compound's potential role in managing this condition .

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been reported to exhibit anti-inflammatory effects by reducing immune cell proliferation and cytokine production. This dual action may enhance its therapeutic utility in managing infections where inflammation plays a significant role .

Concerns and Resistance

Despite its efficacy, the use of this compound raises concerns regarding antimicrobial resistance. The inappropriate use of this antibiotic has led to the emergence of resistance genes among bacterial populations, necessitating careful management and potential alternatives or adjunct therapies to mitigate resistance development .

Eigenschaften

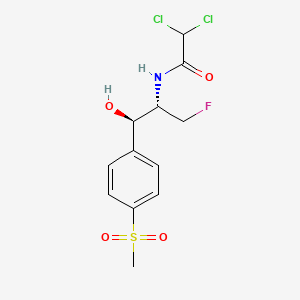

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRNRDRBQJXIF-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045500 | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73231-34-2, 76639-94-6 | |

| Record name | Florfenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florfenicol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | florphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORFENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.